2-Chloro-4-fluoro-1-isothiocyanatobenzene

Lipophilicity Drug Design Membrane Permeability

Supply of aryl isothiocyanates with precise halogen substitution limits mPGES-1 inhibitor and CNS probe development. Generic analogs lack the synergistic ortho-Cl/para-F effects critical for target binding. 2-Chloro-4-fluoro-1-isothiocyanatobenzene provides the exact dual-substitution pattern validated in patent literature. • Key intermediate for next-gen NSAIDs with reduced GI/CV risk. • LogP ~3.2 enables CNS MPO optimization. • Enhanced electrophilicity for covalent labeling and thiourea synthesis.

Molecular Formula C7H3ClFNS
Molecular Weight 187.62 g/mol
CAS No. 362601-84-1
Cat. No. B1363577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-1-isothiocyanatobenzene
CAS362601-84-1
Molecular FormulaC7H3ClFNS
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)N=C=S
InChIInChI=1S/C7H3ClFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H
InChIKeyJJFVJADZDGFVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluoro-1-isothiocyanatobenzene Overview & Procurement


2-Chloro-4-fluoro-1-isothiocyanatobenzene (CAS 362601-84-1), also referred to as 2-chloro-4-fluorophenyl isothiocyanate, is a halogenated aromatic isothiocyanate with the molecular formula C₇H₃ClFNS and a molecular weight of 187.62 g/mol [1]. This compound is characterized by a reactive isothiocyanate (-N=C=S) functional group attached to a benzene ring bearing both chlorine and fluorine substituents at the 2- and 4-positions, respectively. It is primarily utilized as a versatile building block and reagent in medicinal chemistry, organic synthesis, and chemical biology, where its unique substitution pattern enables the construction of complex molecular scaffolds with tailored physicochemical and biological properties . Its predicted LogP of approximately 3.21–3.38 reflects moderate lipophilicity, a property critical for membrane permeability and target engagement in cellular assays [1].

Ortho-Cl / para-F substitution for distinct electronic and steric effects
Reported lipophilicity compatible with CNS drug-like space
Cited in mPGES-1 inhibitor patents as synthetic intermediate

Why 2-Chloro-4-fluoro Substitution is Critical


Within the aryl isothiocyanate class, subtle variations in halogen substitution pattern profoundly influence electronic character, lipophilicity, and, consequently, biological and chemical behavior. Simple, mono-halogenated analogs like 4-fluorophenyl isothiocyanate or 2-chlorophenyl isothiocyanate lack the synergistic electron-withdrawing and steric effects conferred by the ortho-chloro/para-fluoro motif present in 2-chloro-4-fluoro-1-isothiocyanatobenzene [1]. This dual substitution not only increases molecular weight and LogP relative to mono-halogenated analogs but also alters the electrophilicity of the isothiocyanate carbon and the electron density of the aromatic ring, impacting both reaction kinetics and target binding [2]. Furthermore, regioisomers, such as 3-chloro-4-fluorophenyl isothiocyanate, exhibit distinct conformational and electronic profiles that can lead to divergent biological activities and synthetic outcomes [1]. Therefore, generic substitution with a simpler or regioisomeric aryl isothiocyanate introduces significant risk of altered potency, selectivity, or physicochemical properties in downstream applications.

Mono-halogenated analogs
Lack synergistic electron-withdrawing and steric effects; may alter reactivity and target binding
Regioisomeric substitution
3-Chloro-4-fluoro isomer may exhibit divergent binding geometry and biological outcomes
Generic aryl isothiocyanate
May shift lipophilicity, electrophilicity, and pharmacokinetic profile; may limit direct substitution

2-Chloro-4-fluoro-1-isothiocyanatobenzene vs. Analogs


Enhanced Lipophilicity Over Mono-Halogenated Analogs

The target compound exhibits a significantly higher calculated LogP (3.21–3.38) compared to 4-fluorophenyl isothiocyanate (LogP 2.56–3.28) and unsubstituted phenyl isothiocyanate (LogP 2.10), indicating increased lipophilicity [1]. This 0.65–1.28 log unit increase translates to an approximate 4.5- to 19-fold increase in partition coefficient, which is a critical determinant for passive membrane permeability and central nervous system (CNS) penetration potential [2].

LogP Comparison
Calculated
Target LogP 3.21–3.38
vs. 4-F analog 2.56–3.28
~0.65–0.82 higher
May support passive membrane permeability in cellular assays and CNS model assessment
Calculated values from multiple databases; experimental confirmation recommended
Lipophilicity Drug Design Membrane Permeability

Higher Molecular Weight and PSA vs. Analogs

2-Chloro-4-fluoro-1-isothiocyanatobenzene possesses a molecular weight of 187.62 g/mol and a polar surface area (PSA) of 44.45 Ų . This is markedly higher than 4-fluorophenyl isothiocyanate (MW 153.18 g/mol; PSA 44.45 Ų) and 2-chlorophenyl isothiocyanate (MW 169.63 g/mol; PSA 44.45 Ų), but lower than bulkier analogs like 2-chloro-6-fluorobenzyl isothiocyanate (MW ~201 g/mol) [1].

Physicochemical Properties
Data to verify
MW 187.62 g/mol vs. 153.18 g/mol (4-F analog)
PSA 44.45 Ų (identical)
Distinct molecular weight may affect solubility and distribution; potential unique ADME profile
Vendor-calculated data; verify for specific assay conditions
Physicochemical Properties Molecular Weight PSA

Distinct Electrophilicity from Dual Halogen Substitution

The presence of both electron-withdrawing chlorine and fluorine atoms in the 2- and 4-positions, respectively, creates a unique electronic environment compared to mono-halogenated or unsubstituted phenyl isothiocyanates. While direct electrophilicity measurements are not available, class-level inference from SAR studies on aryl isothiocyanates indicates that electron-deficient analogs exhibit enhanced reactivity toward nucleophiles and altered anticancer potency [1]. Specifically, the ortho-chloro substituent is known to increase the electrophilicity of the isothiocyanate carbon through inductive effects, while the para-fluoro group further modulates electron density and metabolic stability [2].

Electrophilicity Context
Class-level
Electron-deficient ortho-Cl/para-F motif inferred to enhance isothiocyanate reactivity vs. unsubstituted
May influence reaction kinetics and covalent target engagement; requires empirical validation
Based on class-level SAR trends in MCF-7 cells; direct electrophilicity data not available
Electrophilicity Reactivity SAR

Distinct Binding Properties vs. Regioisomers

The target compound is a regioisomer of 3-chloro-4-fluorophenyl isothiocyanate (CAS 137724-66-4). While both share the same molecular weight (187.62 g/mol) and LogP (3.21), the ortho-chloro substitution in the target compound introduces steric hindrance near the reactive isothiocyanate group, potentially affecting the geometry of covalent adducts and non-covalent interactions with binding pockets [1]. Studies on related isothiocyanate inhibitors of macrophage migration inhibitory factor (MIF) have demonstrated that even subtle changes in substitution pattern can alter IC₅₀ values by over 100-fold, underscoring the importance of precise regioisomer selection [2].

Regioisomer Sensitivity
Class-level
Ortho-Cl vs. meta-Cl substitution may alter binding geometry; >100-fold IC₅₀ variation reported for related MIF inhibitors
Regioisomeric purity critical for consistent target engagement and SAR interpretation
Inferred from MIF inhibitor studies; validate for specific target
Regioisomerism Molecular Recognition Target Engagement

Key Intermediate in mPGES-1 Inhibitor Patents

Patents describing tricyclic compounds as microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors explicitly cite 2-chloro-4-fluoro-1-isothiocyanatobenzene as a synthetic precursor . In contrast, no direct patent references were found for simpler analogs like 4-fluorophenyl isothiocyanate in the same therapeutic context. This demonstrates the compound's specific utility in constructing advanced pharmacophores for pain and inflammation targets, where its unique substitution pattern is required to achieve the claimed biological activity [1].

Patent Literature
Head-to-head
Explicitly cited in US8519149 as key intermediate for tricyclic mPGES-1 inhibitors; analogs not cited
Supports selection for mPGES-1-related chemical probe synthesis
Patent literature analysis; utility demonstrated in proprietary medicinal chemistry series
mPGES-1 Inflammation Pain Patent Literature

CNS-Penetrant LogP Window

For CNS-targeted small molecules, an optimal LogP range of 2–4 is generally desired to balance permeability and avoid excessive lipophilicity-associated toxicity [1]. 2-Chloro-4-fluoro-1-isothiocyanatobenzene, with a LogP of ~3.2–3.4, falls well within this 'sweet spot', whereas more hydrophilic analogs like 4-fluorophenyl isothiocyanate (LogP ~2.6) may exhibit reduced passive CNS penetration [2]. This property makes the target compound a superior starting point for developing brain-penetrant covalent probes or PET tracer precursors.

CNS MPO Profile
Class-level
LogP 3.2–3.4 within CNS MPO range (2–4)
4-F analog at lower end (~2.6–3.3)
May support CNS-penetrant probe design; reduces need for property optimization
Based on CNS MPO guidelines; experimental brain penetration data required
CNS Penetration Blood-Brain Barrier LogP Medicinal Chemistry

2-Chloro-4-fluoro-1-isothiocyanatobenzene Applications


mPGES-1 Inhibitor Synthesis for Inflammation & Pain

Leverage the compound's explicit patent citation as a key intermediate in the synthesis of tricyclic mPGES-1 inhibitors . This scenario is ideal for medicinal chemistry groups developing next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal and cardiovascular side effects compared to COX-2 inhibitors. The ortho-chloro/para-fluoro substitution pattern is critical for achieving the desired binding mode and potency described in patent literature .

CNS-Penetrant Covalent Probes and PET Tracers

Utilize the compound's favorable LogP window (~3.2–3.4) for CNS multiparameter optimization to design brain-penetrant chemical probes. The reactive isothiocyanate moiety enables covalent labeling of target proteins in the central nervous system, while the dual halogenation provides a convenient handle for further functionalization or radiochemistry (e.g., introduction of ¹⁸F for PET imaging). This application is supported by the compound's balanced lipophilicity profile compared to mono-halogenated analogs [1].

SAR Studies of Halogenated Aryl Isothiocyanates

Employ 2-chloro-4-fluoro-1-isothiocyanatobenzene as a critical comparator in SAR campaigns exploring the effects of dual halogen substitution on antiproliferative activity and chemopreventive Nrf2/ARE pathway activation . The distinct electronic and steric profile of this compound, relative to mono-halogenated or regioisomeric controls, allows researchers to deconvolute the contributions of individual halogen atoms to potency, selectivity, and mechanism of action [1].

Thiourea-Based Inhibitor Synthesis

Capitalize on the compound's enhanced electrophilicity and increased molecular weight to synthesize N,N'-disubstituted thioureas with improved target affinity and ADME properties . The unique combination of ortho-chloro and para-fluoro substituents can influence the conformation and hydrogen-bonding capacity of the resulting thiourea pharmacophore, potentially leading to more potent and selective enzyme inhibitors (e.g., for kinases, MIF, or sEH) [1].

Application
Selection Property
Validation Focus
mPGES-1 Inhibitor Synthesis for Inflammation Research
Ortho-Cl/para-F substitution pattern and patent citation
Binding mode consistency with patent examples
CNS-Penetrant Probes & Tracers
Lipophilicity range compatible with CNS MPO
Permeability assessment in BBB models
Halogenated Aryl ITC SAR Studies
Dual halogen electronic/steric profile
Antiproliferative / Nrf2 pathway response differentiation
Thiourea-Based Inhibitor Synthesis
Electrophilicity and molecular weight profile
Target engagement and selectivity profiling

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